molecular formula C15H20ClNO2 B4779408 3-chloro-N-cyclohexyl-4-ethoxybenzamide

3-chloro-N-cyclohexyl-4-ethoxybenzamide

Cat. No.: B4779408
M. Wt: 281.78 g/mol
InChI Key: KWWUDTRIUGOFLM-UHFFFAOYSA-N
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Description

3-chloro-N-cyclohexyl-4-ethoxybenzamide is an organic compound with the molecular formula C15H20ClNO2. It is characterized by the presence of a chloro group, a cyclohexyl group, and an ethoxy group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-cyclohexyl-4-ethoxybenzamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality .

Chemical Reactions Analysis

Types of Reactions: 3-chloro-N-cyclohexyl-4-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Hydrolysis: Carboxylic acid and amine.

Scientific Research Applications

3-chloro-N-cyclohexyl-4-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclohexyl-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the amide functionality play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

  • 3-chloro-N-cyclohexylbenzamide
  • 4-ethoxy-N-cyclohexylbenzamide
  • 3-chloro-4-ethoxybenzamide

Comparison: 3-chloro-N-cyclohexyl-4-ethoxybenzamide is unique due to the presence of both the chloro and ethoxy groups, which confer distinct chemical and biological properties. Compared to 3-chloro-N-cyclohexylbenzamide, the ethoxy group enhances its solubility and reactivity. In contrast, 4-ethoxy-N-cyclohexylbenzamide lacks the chloro group, which affects its binding affinity and reactivity in substitution reactions .

Properties

IUPAC Name

3-chloro-N-cyclohexyl-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-2-19-14-9-8-11(10-13(14)16)15(18)17-12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWUDTRIUGOFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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